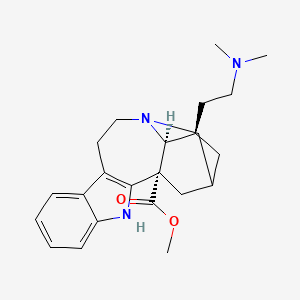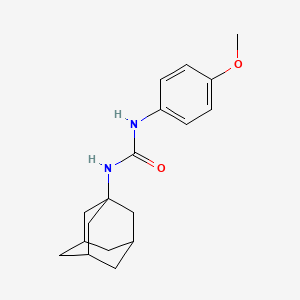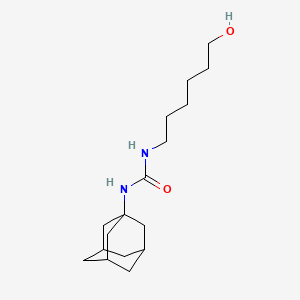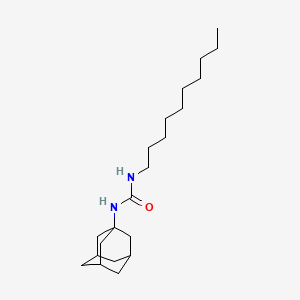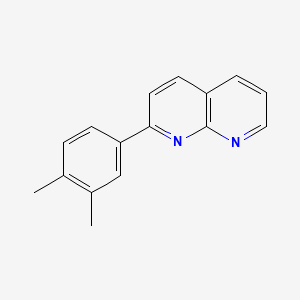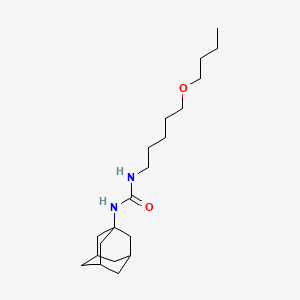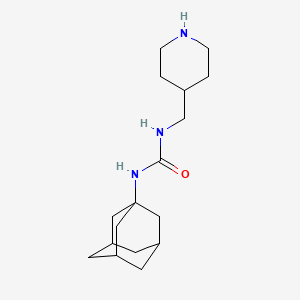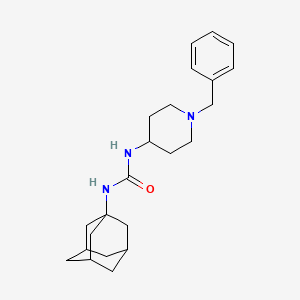
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea is a synthetic organic compound characterized by the presence of an adamantane moiety, a benzyl-substituted piperidine ring, and a urea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea typically involves the following steps:
-
Formation of the Adamantane Derivative: : The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Synthesis of the Benzyl-Piperidine Intermediate: : The benzyl-piperidine intermediate can be synthesized by reacting piperidine with benzyl chloride under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
-
Coupling Reaction: : The final step involves the coupling of the adamantane derivative with the benzyl-piperidine intermediate to form the urea linkage. This can be achieved by reacting the amine group of the benzyl-piperidine with an isocyanate derivative of the adamantane compound under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the adamantane or piperidine rings.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted benzyl derivatives.
科学研究应用
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: It may be explored for use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea involves its interaction with specific molecular targets, such as receptors in the central nervous system. The adamantane moiety is known for its ability to interact with NMDA receptors, potentially modulating their activity. The benzyl-piperidine structure may also contribute to binding affinity and specificity towards certain biological targets.
相似化合物的比较
Similar Compounds
1-Adamantan-1-yl-3-(1-phenyl-piperidin-4-yl)-urea: Similar structure but with a phenyl group instead of a benzyl group.
1-Adamantan-1-yl-3-(1-methyl-piperidin-4-yl)-urea: Contains a methyl group instead of a benzyl group.
1-Adamantan-1-yl-3-(1-ethyl-piperidin-4-yl)-urea: Contains an ethyl group instead of a benzyl group.
Uniqueness
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea is unique due to the combination of the adamantane and benzyl-piperidine moieties, which may confer distinct pharmacological properties compared to its analogs. The presence of the benzyl group can influence the compound’s lipophilicity and ability to cross biological membranes, potentially enhancing its efficacy as a therapeutic agent.
属性
IUPAC Name |
1-(1-adamantyl)-3-(1-benzylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c27-22(25-23-13-18-10-19(14-23)12-20(11-18)15-23)24-21-6-8-26(9-7-21)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGIFNKYJVHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
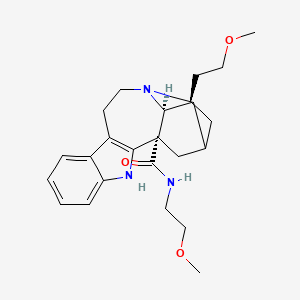

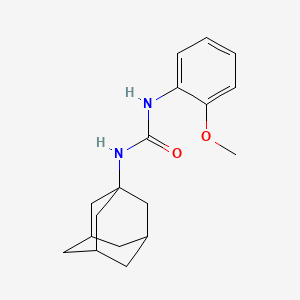


![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)
